![molecular formula C34H28Br4 B3069138 1,3,5,7-Tetrakis(4-bromophenyl)adamantane CAS No. 144970-36-5](/img/structure/B3069138.png)
1,3,5,7-Tetrakis(4-bromophenyl)adamantane
Overview
Description
1,3,5,7-Tetrakis(4-bromophenyl)adamantane is a chemical compound with the CAS Number: 144970-36-5 . It has a molecular weight of 756.21 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of a similar compound, 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane, has been reported . It was synthesized using a tetraphenyladamantane-based microporous polycyanurate network . Another synthesis strategy involves the Suzuki–Miyaura reaction between 1,3,5,7-tetrakis(4’-iodophenyl)adamantane and a monoboryl derivative of substituted porphyrin .Molecular Structure Analysis
The molecular structure of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane is represented by the Inchi Code: 1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 .Physical And Chemical Properties Analysis
1,3,5,7-Tetrakis(4-bromophenyl)adamantane is a solid at room temperature . It has a molecular weight of 756.21 .Scientific Research Applications
Material Chemistry
This compound has been widely studied for its potential applications in material chemistry . The unique structure of adamantane molecules allows for selective modifications, enhancing their physical properties and making them suitable for use as highly thermally stable material building blocks and polymer components .
Medicinal Chemistry
In the field of medicinal chemistry, the adamantane structure is of interest due to its potential for selective modifications . While specific applications of “1,3,5,7-Tetrakis(4-bromophenyl)adamantane” in medicinal chemistry are not explicitly mentioned in the search results, the adamantane structure is a common motif in medicinal chemistry, known for its bioactivity.
Catalysis
Adamantane structures, including “1,3,5,7-Tetrakis(4-bromophenyl)adamantane”, have been studied for their potential applications in catalysis . The unique three-dimensional structure of adamantane can provide a rigid and stable framework for catalytic processes.
Design of Porphyrin Macrocycles
“1,3,5,7-Tetrakis(4-bromophenyl)adamantane” has been used as a framework in the design of assemblies of porphyrin macrocycles . Porphyrin macrocycles have a wide range of applications, including in materials science, catalysis, and medicine.
Synthesis of Microporous Organic Polymers
This compound has been used in the synthesis of microporous organic polymers (MOP-Ad) via Suzuki coupling polymerization . These polymers have potential applications in gas storage, separation, and catalysis.
Thermochemically Stable Materials
The compound “1,3,5,7-Tetrakis(4-bromophenyl)adamantane” has been used in the synthesis of thermochemically stable materials . These materials have potential applications in various fields where thermal stability is crucial, such as aerospace and automotive industries.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of microporous organic polymers , suggesting that its targets could be related to polymer structures.
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling polymerization . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .
Biochemical Pathways
The compound’s role in the synthesis of microporous organic polymers suggests it may influence pathways related to polymer synthesis and structure .
Pharmacokinetics
Given its use in polymer synthesis, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context and conditions of its use .
Result of Action
Its role in the synthesis of microporous organic polymers suggests it contributes to the formation of these structures, which have applications in gas storage .
Action Environment
The action, efficacy, and stability of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane can be influenced by environmental factors. For instance, the compound has been noted for its high thermal stability, up to 520°C . Additionally, it’s recommended to be stored in a dark place, sealed in dry, room temperature conditions .
properties
IUPAC Name |
1,3,5,7-tetrakis(4-bromophenyl)adamantane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWXPELEFUNJFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7-Tetrakis(4-bromophenyl)adamantane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.